molecular formula C18H23N3O2S2 B2406422 2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 690643-68-6

2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2406422
CAS No.: 690643-68-6
M. Wt: 377.52
InChI Key: HQQRTYHUPDDATF-UHFFFAOYSA-N
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Description

2-({10-ethyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines elements of cyclopenta, thieno, and pyrimidin rings

Properties

IUPAC Name

2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-2-14-20-17(16-12-6-3-7-13(12)25-18(16)21-14)24-10-15(22)19-9-11-5-4-8-23-11/h11H,2-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQRTYHUPDDATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCC4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({10-ethyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as Mn(OTf)2, and oxidants like t-BuOOH in aqueous media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like t-BuOOH.

    Reduction: Employing reducing agents such as NaBH4.

    Substitution: Halogenation or alkylation reactions using appropriate reagents.

Common Reagents and Conditions

Common reagents include oxidants like t-BuOOH, reducing agents like NaBH4, and halogenating agents such as NBS (N-Bromosuccinimide). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound, particularly in medicinal applications, involves its interaction with molecular targets such as PDE10A. It forms hydrogen bonds and aromatic interactions with key residues in the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({10-ethyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide apart is its combination of the cyclopenta, thieno, and pyrimidin rings, along with the thioacetamide moiety

Biological Activity

Chemical Structure and Properties

The compound features a unique bicyclic structure with sulfur and nitrogen heteroatoms, contributing to its biological activity. The presence of the thia group (sulfur-containing) and diazatricyclo structure suggests potential interactions with biological systems.

Molecular Formula

  • Molecular Formula : C₁₄H₁₈N₂O₂S₂
  • Molecular Weight : Approximately 302.42 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and thiazine have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Research has also focused on the anticancer potential of similar diazatricyclo compounds. These studies suggest that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related compound was shown to induce apoptosis in breast cancer cell lines by activating caspase pathways .

The mechanisms by which these compounds exert their biological effects include:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Enhanced oxidative stress has been observed in cells treated with these compounds, leading to cell death in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that modifications to the sulfur-containing moiety significantly enhanced antibacterial activity against Gram-positive bacteria. The compound's structural similarity to known antibiotics suggests a potential for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Study

In vitro studies using MCF-7 breast cancer cells revealed that treatment with related diazatricyclo compounds resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment, indicating the compound's potential as an anticancer agent .

Q & A

Q. Critical Reaction Conditions :

ParameterOptimization RangeImpact on Yield
Temperature0–5°C (amide step)Prevents epimerization
SolventTHF/DCM (core synthesis)Enhances solubility of intermediates
CatalystEDCI/HOBt (coupling)Improves coupling efficiency to >85%

Basic: Which spectroscopic and crystallographic techniques are prioritized for structural validation?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the tricyclic core and acetamide substitution patterns. Aromatic proton splitting (δ 6.8–7.5 ppm) validates the oxolane-methyl group .
  • X-Ray Crystallography : Resolves bond angles and stereoelectronic effects in the diazatricyclo system. Data collection at 293 K with Bruker APEX2 instruments ensures <0.04 Å positional uncertainty .
  • HPLC-MS : Monitors purity (>95%) and detects byproducts (e.g., sulfoxide derivatives) .

Q. Example Crystallographic Data :

ParameterValue ()
Space GroupP-1
R Factor0.035
C–C Bond Length1.504 ± 0.004 Å

Advanced: How can reaction yields during acetylation be optimized while minimizing byproducts?

Methodological Answer:

  • Solvent Selection : Use anhydrous DMF to stabilize reactive intermediates and reduce hydrolysis .
  • Catalytic Systems : Employ DMAP (4-dimethylaminopyridine) to accelerate acetylation kinetics, reducing reaction time from 24h to 6h .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted thiols .

Q. Yield Optimization Workflow :

Screen solvents (DCM, THF, DMF) via DoE.

Vary EDCI:DMAP molar ratios (1:1 to 1:2).

Monitor by HPLC-MS for real-time adjustments .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:
Discrepancies often arise from assay variability or structural analogs. Strategies include:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus vs. MTT assays for MCF-7 cells) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., oxolane vs. thiophene groups) on target selectivity .

Q. Reported Biological Activities :

Activity TypeMechanism ()Conflicting Study ()
AntimicrobialCell wall synthesis inhibitionWeak activity (MIC >128 µg/mL)
AnticancerApoptosis induction (IC50 12 µM)IC50 45 µM in HT-29 cells

Resolution : Validate using orthogonal assays (e.g., flow cytometry for apoptosis) and crystallize protein-ligand complexes for binding mode analysis .

Basic: What key functional groups influence its biological activity?

Methodological Answer:

  • Sulfanyl Bridge : Enhances membrane permeability and metal-binding capacity (e.g., Zn²+ in enzyme active sites) .
  • Oxolane-Methyl Group : Improves solubility (logP reduction from 3.2 to 2.7) and pharmacokinetic stability .
  • Tricyclic Core : Rigid structure favors π-π stacking with aromatic residues in target proteins .

Advanced: How can computational modeling predict binding affinities pre-in vitro testing?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). The oxolane group shows hydrogen bonding with Arg120 (ΔG = -9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. RMSD <2 Å indicates stable binding .

Q. Predicted vs. Experimental IC50 :

TargetPredicted (nM)Experimental (nM)
COX-2320450 ± 30
EGFR580620 ± 45

Advanced: What AI-driven tools enhance experimental design for novel analogs?

Methodological Answer:

  • COMSOL Multiphysics : Simulates reaction kinetics for scale-up (e.g., predicts 15% yield increase at 50°C vs. 30°C) .
  • Retrosynthetic AI (e.g., Chematica) : Generates pathways for substituting the oxolane group with bioisosteres (e.g., tetrahydrofuran-3-yl) .

Q. AI-Optimized Parameters :

ParameterAI RecommendationOutcome
CatalystPd(OAc)₂/XPhos92% Suzuki coupling yield
SolventCyclopentyl methyl etherReduced waste by 40%

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